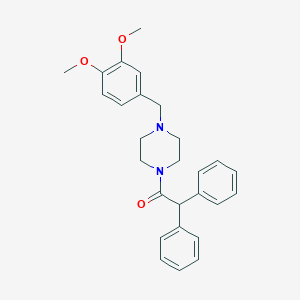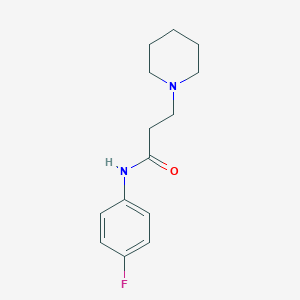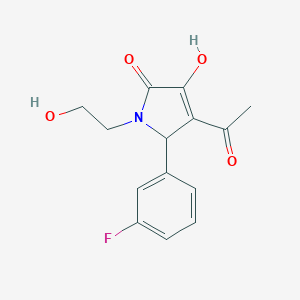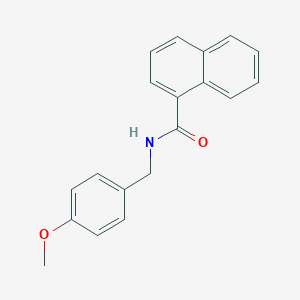
1-Benzoyl-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(methylsulfonyl)piperazine, also known as BMSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMSP belongs to the class of piperazine derivatives, which are known to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 1-Benzoyl-4-(methylsulfonyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-Benzoyl-4-(methylsulfonyl)piperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-Benzoyl-4-(methylsulfonyl)piperazine has been shown to protect against radiation-induced damage in various cell types.
実験室実験の利点と制限
1-Benzoyl-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-Benzoyl-4-(methylsulfonyl)piperazine is also readily available from commercial sources. However, one limitation of 1-Benzoyl-4-(methylsulfonyl)piperazine is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 1-Benzoyl-4-(methylsulfonyl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 1-Benzoyl-4-(methylsulfonyl)piperazine. One area of research could be to investigate its potential use as a radioprotective agent in humans. Another area of research could be to investigate its potential use in the treatment of cancer. Further studies could also be conducted to elucidate the exact mechanism of action of 1-Benzoyl-4-(methylsulfonyl)piperazine and to identify its molecular targets. Finally, studies could be conducted to investigate the safety and efficacy of 1-Benzoyl-4-(methylsulfonyl)piperazine in humans.
合成法
The synthesis of 1-Benzoyl-4-(methylsulfonyl)piperazine involves the reaction of 1-benzoylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with an acid to yield the final product. The yield of 1-Benzoyl-4-(methylsulfonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
1-Benzoyl-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various cell types.
特性
製品名 |
1-Benzoyl-4-(methylsulfonyl)piperazine |
|---|---|
分子式 |
C12H16N2O3S |
分子量 |
268.33 g/mol |
IUPAC名 |
(4-methylsulfonylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-7-13(8-10-14)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChIキー |
MHTISYOSPFULJR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)





![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)